6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Overview
Description
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A one-pot, microwave-assisted as well as conventional synthesis, by using 5- (2- (6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno has been reported.Molecular Structure Analysis
The molecular structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR and NMR spectra can provide information about the functional groups and the structure of the molecule .Scientific Research Applications
Antibacterial Effects
Preliminary bioassay results suggest that derivatives of this compound exhibit a broad spectrum of antibacterial effects against pathogens like Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This indicates potential for drug discovery and development .
Medicinal Building Block
4-chromanone-derived compounds, such as 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, act as major building blocks in a large class of medicinal compounds. They exhibit a variety of biological and pharmaceutical activities, making them valuable for medical research .
Intramolecular Lactonization
The compound is involved in an intramolecular lactonization process to create coumarin derivatives. This method uses redox mediators and glassy carbon electrodes, indicating its utility in organic synthesis .
Phase Transfer Catalysis
In phase transfer catalysis, this compound reacts with alkyl halides to afford C4 oxygen alkylation products of 2H-chromen-2-one derivatives. This reaction is significant for synthesizing various organic compounds .
Synthesis of Polyfunctionalized Heterocyclic Systems
3-(bromoacetyl)coumarin derivatives, which can be synthesized from related compounds, serve as versatile building blocks in preparing critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Mechanism of Action
Target of Action
The primary targets of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives, which include this compound, have been extensively studied for their broad spectrum of pharmacological and biochemical activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
The exact mode of action of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one It’s known that coumarin derivatives can interact with various biological targets, leading to a range of effects . For instance, some coumarin derivatives have been found to induce apoptosis via interaction through tubulin at binding sites of the colchicine .
Biochemical Pathways
The specific biochemical pathways affected by 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives have been reported to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-tumor, and antioxidant effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of coumarin derivatives .
Future Directions
Given the valuable biological and pharmaceutical properties of coumarins, there is considerable interest in developing new and superior methods for the synthesis of coumarin derivatives . Future research may focus on improving the synthesis methods, investigating the biological properties, and exploring potential applications in various fields.
properties
IUPAC Name |
6-chloro-4-hydroxy-3-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUFZMCZDNDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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